N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide
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Overview
Description
N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes an allyl group, a fluorobenzyl moiety, and a benzofuro[3,2-d]pyrimidinyl core, making it an interesting subject for chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuro[3,2-d]pyrimidinyl core: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the fluorobenzyl group: This step often involves a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and automated synthesis platforms could further enhance the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carbonyl groups to alcohols.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group can yield epoxides, while reduction of the carbonyl groups can produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a subject for studying reaction mechanisms.
Biology: Investigating its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Exploring its potential as a therapeutic agent due to its unique structural features.
Industry: Potential use in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide exerts its effects is likely related to its ability to interact with specific molecular targets. The compound’s structure suggests it could bind to enzymes or receptors, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
N-allyl-2-(1-benzyl-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: Similar structure but lacks the fluorine atom.
N-allyl-2-(1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide: Similar structure with the fluorine atom in a different position.
Uniqueness
The presence of the fluorine atom in the 3-position of the benzyl group in N-allyl-2-(1-(3-fluorobenzyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide may confer unique properties, such as altered electronic characteristics and increased metabolic stability, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-3-yl]-N-prop-2-enylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18FN3O4/c1-2-10-24-18(27)13-26-21(28)20-19(16-8-3-4-9-17(16)30-20)25(22(26)29)12-14-6-5-7-15(23)11-14/h2-9,11H,1,10,12-13H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSTNLOZDRWVCSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC(=CC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18FN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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